molecular formula C17H15Cl2N3O5S B027392 Sulazuril CAS No. 108258-89-5

Sulazuril

Cat. No. B027392
M. Wt: 444.3 g/mol
InChI Key: AQAZEGOUFUGKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulazuril is a chemical compound that belongs to the triazine group of compounds. It is used in veterinary medicine as an anti-protozoal agent to treat coccidiosis in animals. Coccidiosis is a parasitic disease that affects the intestinal tract of animals, causing diarrhea, weight loss, and sometimes death. Sulazuril is known to have a high efficacy against coccidian parasites and has been extensively researched for its mechanism of action and physiological effects.

Mechanism Of Action

The exact mechanism of action of sulazuril is not fully understood, but it is believed to work by inhibiting the metabolism of the parasite. Sulazuril is known to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA in the parasite. This leads to the death of the parasite and the resolution of the infection.

Biochemical And Physiological Effects

Sulazuril has been shown to have a low toxicity profile in animals and is generally well-tolerated. Studies have shown that sulazuril is rapidly absorbed after oral administration and reaches peak plasma concentrations within 24 hours. Sulazuril is metabolized in the liver and excreted in the urine and feces.

Advantages And Limitations For Lab Experiments

Sulazuril has several advantages for use in laboratory experiments. It has a high efficacy against coccidian parasites and can be administered orally, making it easy to use in animal models. Sulazuril has a low toxicity profile and is generally well-tolerated, making it a safe option for use in animals. However, sulazuril may not be effective against all types of protozoal parasites, and resistance to the drug has been reported in some cases.

Future Directions

There are several future directions for research on sulazuril. One area of interest is the development of new formulations of sulazuril that may improve its efficacy against coccidian parasites. Another area of interest is the study of sulazuril's mechanism of action and its potential use in the treatment of other protozoal infections. Further research is also needed to understand the long-term effects of sulazuril use in animals and its potential impact on the environment.

Scientific Research Applications

Sulazuril has been extensively researched for its anti-coccidial activity in animals. Studies have shown that sulazuril is highly effective against coccidian parasites, including Eimeria tenella, Eimeria acervulina, and Eimeria maxima. Sulazuril has also been tested for its efficacy against other protozoal parasites, including Toxoplasma gondii and Neospora caninum.

properties

CAS RN

108258-89-5

Product Name

Sulazuril

Molecular Formula

C17H15Cl2N3O5S

Molecular Weight

444.3 g/mol

IUPAC Name

2-[3,5-dichloro-4-(4-methylsulfonylphenoxy)phenyl]-1-methyl-1,2,4-triazinane-3,5-dione

InChI

InChI=1S/C17H15Cl2N3O5S/c1-21-9-15(23)20-17(24)22(21)10-7-13(18)16(14(19)8-10)27-11-3-5-12(6-4-11)28(2,25)26/h3-8H,9H2,1-2H3,(H,20,23,24)

InChI Key

AQAZEGOUFUGKBP-UHFFFAOYSA-N

SMILES

CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl

Canonical SMILES

CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl

Other CAS RN

108258-89-5

synonyms

2-(3,5-alpha-dichloro-4-(4-methylsulfonylphenoxy)phenyl)-1-methylhexahydro-1,2,4-triazine-3,5-dione
Hoe 092 V
Hoe-092 V
Hoe-092V

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 g of 2-[3,5-dichloro-4-(4-methylsulfonylphenoxy)phenyl]hexahydro-1,2,4-triazine-3,5-dione in 10 ml of N-methylpyrrolidone was heated at 140° to 160° C. with 10 ml of methyl iodide for four hours and, after addition of a further 10 ml of methyl iodide, for a further three hours. After the mixture had been cooled, water was added and an oil separated out, which slowly became solid and was recrystallized from methanol with the addition of active charcoal. Melting point 223° C.
Name
2-[3,5-dichloro-4-(4-methylsulfonylphenoxy)phenyl]hexahydro-1,2,4-triazine-3,5-dione
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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